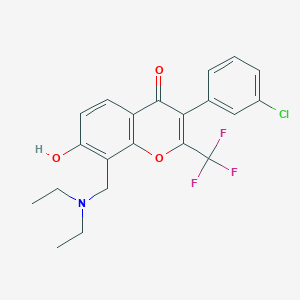
3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as hydroxyl, chlorophenyl, diethylaminomethyl, and trifluoromethyl makes this compound a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 7-hydroxy-4-chromenone in the presence of a base to form the intermediate. This intermediate is then subjected to Mannich reaction conditions with diethylamine and formaldehyde to introduce the diethylaminomethyl group. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- 3-(3-Chlorophenyl)-8-(aminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- 3-(3-Chlorophenyl)-8-(methylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Uniqueness
The unique combination of functional groups in 3-(3-Chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one distinguishes it from similar compounds. The presence of the diethylaminomethyl group, in particular, may confer unique biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO3/c1-3-26(4-2)11-15-16(27)9-8-14-18(28)17(12-6-5-7-13(22)10-12)20(21(23,24)25)29-19(14)15/h5-10,27H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVPYDDZMTZRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
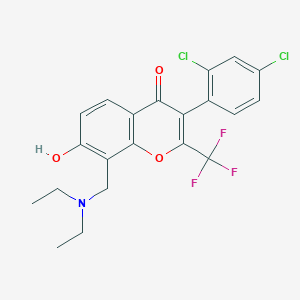
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740446.png)
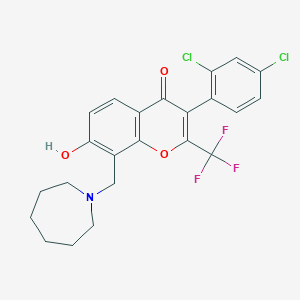
![3-(2-Chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740460.png)
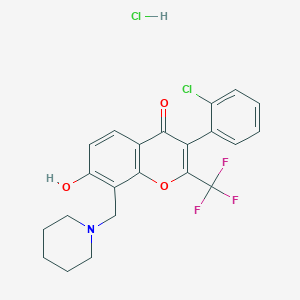
![3-(2-Chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one;hydrobromide](/img/structure/B7740472.png)
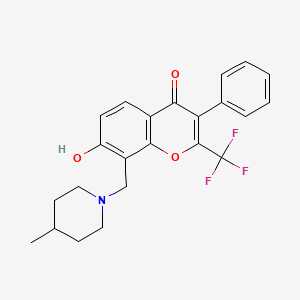
![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740482.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrobromide](/img/structure/B7740496.png)
![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one;perchloric acid](/img/structure/B7740497.png)
![3-(3-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740511.png)
![3-(3-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740518.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740528.png)
![3-(3-Chlorophenyl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740529.png)
